molecular formula C10H10N4OS B187710 1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea CAS No. 51449-14-0

1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea

Katalognummer B187710
CAS-Nummer: 51449-14-0
Molekulargewicht: 234.28 g/mol
InChI-Schlüssel: WURYJGBKYUPXGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is also known as MITU and has been found to have various biochemical and physiological effects that make it an interesting compound for further study.

Wirkmechanismus

The mechanism of action of 1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes that are necessary for the growth and proliferation of cancer cells. Additionally, MITU has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential use in cancer research, this compound has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosinase and urease, which are involved in various biochemical processes in the body. Additionally, MITU has been found to have anti-inflammatory and antioxidant properties.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea in lab experiments include its potential as a cancer treatment and its ability to inhibit the activity of certain enzymes. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the study of 1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea. One area of study is the development of new cancer treatments based on the mechanism of action of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of MITU and its potential use in other areas of scientific research. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective inhibitors of cancer cell growth.

Synthesemethoden

The synthesis of 1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea involves the reaction of 2-oxoindole-3-carboxylic acid with methyl isothiocyanate. This reaction produces the desired compound as a white solid that can be purified using standard laboratory techniques.

Wissenschaftliche Forschungsanwendungen

1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea has been studied for its potential use in various scientific research applications. One of the most promising areas of study for this compound is in cancer research. MITU has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.

Eigenschaften

CAS-Nummer

51449-14-0

Molekularformel

C10H10N4OS

Molekulargewicht

234.28 g/mol

IUPAC-Name

1-[(2-hydroxy-1H-indol-3-yl)imino]-3-methylthiourea

InChI

InChI=1S/C10H10N4OS/c1-11-10(16)14-13-8-6-4-2-3-5-7(6)12-9(8)15/h2-5,12,15H,1H3,(H,11,16)

InChI-Schlüssel

WURYJGBKYUPXGI-UHFFFAOYSA-N

Isomerische SMILES

CNC(=S)NNC1=C2C=CC=CC2=NC1=O

SMILES

CNC(=S)N=NC1=C(NC2=CC=CC=C21)O

Kanonische SMILES

CNC(=S)N=NC1=C(NC2=CC=CC=C21)O

Andere CAS-Nummern

51449-14-0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.